1,2,3,4-Tetrahydroquinoline-5-carbonitrile
Overview
Description
1,2,3,4-Tetrahydroquinoline-5-carbonitrile is a heterocyclic organic compound with the molecular formula C10H10N2 It is a derivative of quinoline, featuring a tetrahydroquinoline core with a nitrile group at the 5-position
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroquinoline-5-carbonitrile is a type of isoquinoline alkaloid, which is a large group of natural products . Isoquinoline alkaloids, including 1,2,3,4-tetrahydroquinolines (THIQ), exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
It is known that thiq based compounds interact with their targets to exert biological activities . The exact interaction of this compound with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Thiq based compounds are known to affect various biochemical pathways, leading to their diverse biological activities . The downstream effects of these pathways are dependent on the specific targets and mode of action of the compound.
Result of Action
Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The specific effects of this compound would depend on its targets and mode of action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at room temperature in a dark place under an inert atmosphere These conditions can help maintain the stability of the compound and potentially influence its action and efficacy
Biochemical Analysis
Biochemical Properties
It is known that tetrahydroquinoline derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that tetrahydroquinoline derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that tetrahydroquinoline derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that tetrahydroquinoline derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that tetrahydroquinoline derivatives can have threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
It is known that tetrahydroquinoline derivatives can interact with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that tetrahydroquinoline derivatives can interact with various transporters or binding proteins and can affect their localization or accumulation .
Subcellular Localization
It is known that tetrahydroquinoline derivatives can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroquinoline-5-carbonitrile can be synthesized through various methods. One common approach involves the selective hydrogenation of quinoline derivatives. For instance, quinoline can be hydrogenated using a nitrogen-doped carbon-supported palladium catalyst under mild conditions to yield 1,2,3,4-tetrahydroquinoline . The nitrile group can then be introduced through a subsequent reaction with appropriate reagents.
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation processes. These processes are optimized for large-scale production, ensuring high yield and purity of the final product. The use of advanced catalysts and controlled reaction conditions is crucial to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydroquinoline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-hydroxy lactams in the presence of hydrogen peroxide and tungstate ions.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and tungstate ions are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium or other metal catalysts.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: N-hydroxy lactams.
Reduction: Various reduced derivatives of tetrahydroquinoline.
Substitution: Substituted tetrahydroquinoline derivatives with different functional groups.
Scientific Research Applications
1,2,3,4-Tetrahydroquinoline-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological processes and as a precursor for bioactive molecules.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydroquinoline core but differs in the position of the nitrile group and other substituents.
1,2,3,4-Tetrahydroquinoline: Lacks the nitrile group at the 5-position, making it less reactive in certain chemical reactions.
Uniqueness: 1,2,3,4-Tetrahydroquinoline-5-carbonitrile is unique due to the presence of the nitrile group at the 5-position, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other tetrahydroquinoline derivatives and enhances its utility in various applications.
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-5-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1,3,5,12H,2,4,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEOGUPVWLRFEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2NC1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301257150 | |
Record name | 5-Quinolinecarbonitrile, 1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301257150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939758-72-2 | |
Record name | 5-Quinolinecarbonitrile, 1,2,3,4-tetrahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939758-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Quinolinecarbonitrile, 1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301257150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydroquinoline-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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